Nigellidine

Descripción

Contextualization within Nigella sativa Phytochemistry

The seeds of Nigella sativa, commonly known as black cumin, are a rich repository of bioactive compounds. frontiersin.org The chemical landscape of the seed is diverse, containing fixed oils, proteins, carbohydrates, and a significant class of secondary metabolites including terpenes, phenolic compounds, and alkaloids. frontiersin.orgnih.gov

Within this complex mixture, alkaloids represent a particularly interesting group. Nigella sativa seeds are known to produce two main classes of alkaloids: isoquinoline (B145761) alkaloids and pyrazole (B372694) (or indazole) alkaloids. researchgate.net Nigellidine falls into the latter category, co-existing with other alkaloids such as nigellicine (B1251354) (another indazole type) and nigellimine (an isoquinoline type). researchgate.netresearchgate.net This intricate chemical environment means that the isolation and study of this compound require sophisticated separation techniques to parse it from a multitude of other structurally related and unrelated compounds. nih.gov The presence of these varied phytochemicals underscores the biosynthetic versatility of Nigella sativa. nih.govquestjournals.org

Indazole Alkaloids in Natural Product Research

Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrazole ring, forms the structural foundation for this compound. researchgate.netwikipedia.org In the vast world of natural products, indazole alkaloids are exceptionally rare. wikipedia.orgpnrjournal.com To date, only a handful, including nigellicine, nigeglanine (B1252215), and this compound, have been isolated from natural sources. wikipedia.orgpnrjournal.com Nigeglanine was identified in Nigella glandulifera. wikipedia.org

The scarcity of this structural motif in nature makes compounds like this compound subjects of significant interest for chemists and pharmacologists. pnrjournal.com The indazole ring system is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide array of biological activities, leading to their incorporation in various therapeutic agents. pnrjournal.comnih.gov Consequently, the discovery of naturally occurring indazole alkaloids such as this compound provides novel molecular templates for synthetic chemistry and drug discovery efforts. researchgate.netacs.org

Historical Scientific Investigations of this compound

The journey to identify this compound began with broader phytochemical explorations of Nigella sativa. The initial isolation and structural elucidation of this compound were detailed in a 1995 publication in Tetrahedron Letters by Atta-ur-Rahman and his colleagues. iccs.eduscispace.com This seminal work identified this compound as a new indazole alkaloid and characterized its structure through spectroscopic methods and X-ray diffraction techniques. researchgate.netscispace.com

This discovery was a significant addition to the small family of known natural indazoles. researchgate.net Further research into the chemistry of N. sativa later uncovered a sulfated version of the alkaloid, named this compound-4-O-sulfite. nih.gov This finding led to the hypothesis that the sulfated form may be the true natural product, and that this compound itself could be a result of hydrolysis during the extraction and isolation procedures. nih.gov Subsequent studies have continued to isolate this compound and related indazole alkaloids from N. sativa, confirming its status as a genuine, albeit rare, natural product. acs.orgnih.gov

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

120993-86-4 |

|---|---|

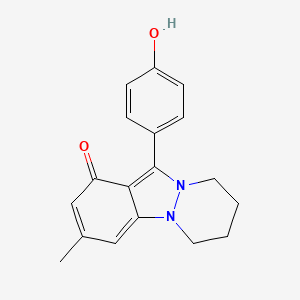

Fórmula molecular |

C18H18N2O2 |

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one |

InChI |

InChI=1S/C18H18N2O2/c1-12-10-15-17(16(22)11-12)18(13-4-6-14(21)7-5-13)20-9-3-2-8-19(15)20/h4-7,10-11,21H,2-3,8-9H2,1H3 |

Clave InChI |

HJKNBAAMIKPHJF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C4=CC=C(C=C4)O |

Origen del producto |

United States |

Advanced Methodologies for Nigellidine Isolation and Characterization

Natural Occurrence and Botanical Source Identification

Nigellidine is a naturally occurring alkaloid found exclusively in the seeds of Nigella sativa L., commonly known as black cumin or kalonji. mdpi.comresearchgate.net This annual flowering plant, belonging to the Ranunculaceae family, is native to Eastern Europe and Western Asia, including regions like Bulgaria, Romania, Cyprus, Turkey, Iran, and Iraq. gbif.orgwikipedia.org It has also been naturalized across other parts of Europe, northern Africa, and eastward to Myanmar. gbif.orgwikipedia.org

The seeds of Nigella sativa are the primary botanical source from which this compound and other related alkaloids are extracted. researchgate.netcabidigitallibrary.org The plant itself grows to a height of 20 to 30 centimeters and is characterized by its finely divided, linear leaves and delicate pale blue and white flowers. wikipedia.orgcabidigitallibrary.org The fruit of the plant is a large, inflated capsule containing numerous black seeds, which have been used for centuries in traditional medicine and as a spice. gbif.orgcabidigitallibrary.org The unique presence of indazole-type alkaloids like this compound in Nigella sativa suggests they could serve as potential taxonomic markers for the plant. mdpi.com

Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from the complex matrix of Nigella sativa seeds necessitate the use of various chromatographic methods. These techniques are crucial for separating the target alkaloid from a multitude of other compounds present in the seed extract.

Column and Thin-Layer Chromatography Applications

Initial extraction of alkaloids from Nigella sativa seeds is often performed using solvents like methanol (B129727). phytojournal.com Following extraction, column chromatography is a fundamental technique employed for the separation of this compound. mdpi.com This method involves passing the crude extract through a column packed with a stationary phase, such as silica (B1680970) gel. Different compounds in the extract move through the column at different rates depending on their affinity for the stationary phase and the solvent system used, allowing for their separation.

Thin-layer chromatography (TLC) is another vital tool used in this process. mdpi.comfrontiersin.org TLC is primarily used to monitor the progress of the column chromatography separation and to identify the fractions containing the desired compound. phytojournal.com By spotting small amounts of the fractions onto a TLC plate and developing it in an appropriate solvent system, researchers can visualize the separated compounds and select the fractions rich in this compound for further purification. phytojournal.com For instance, a solvent system of chloroform (B151607) and methanol (95:5) has been used to identify different components in a hexane (B92381) extract of the seeds. phytojournal.com

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification and purity assessment of isolated this compound. sci-hub.seresearchgate.net HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures and quantifying the purity of the isolated compound. nih.gov

In the analysis of Nigella sativa constituents, reversed-phase HPLC is commonly used, often with a C18 column. sci-hub.senih.gov The mobile phase typically consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as acetic or orthophosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol). sci-hub.seresearchgate.netnih.gov Detection is usually carried out using a UV detector at specific wavelengths. sci-hub.senih.gov For instance, a method was developed for the simultaneous determination of nine compounds from Nigella sativa using a C18 column and a water-acetonitrile gradient system, with detection at 205 nm and 260 nm. researchgate.net This technique ensures that the isolated this compound is free from other closely related alkaloids and impurities, which is critical for accurate subsequent spectroscopic analysis and bioactivity studies.

Spectroscopic and Spectrometric Elucidation of this compound

Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound. scielo.brscielo.br

¹H NMR provides details about the chemical environment of hydrogen atoms, including their number, type, and proximity to other atoms. scielo.br ¹³C NMR offers information about the carbon skeleton of the molecule. scielo.brscielo.br Advanced NMR techniques, such as COSY (Correlation Spectroscopy), can establish the connectivity between adjacent protons, further aiding in the structural puzzle. scielo.br For example, in the analysis of related compounds from Nigella sativa, specific chemical shifts and coupling constants in the NMR spectra have been used to identify various metabolites. researchgate.netpharmpharm.ru

Mass Spectrometry (MS) in Molecular Identification

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. scielo.brjrespharm.com In MS, the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. This provides a precise molecular weight. High-resolution mass spectrometry (HRMS) can yield the exact molecular formula by determining the elemental composition with high accuracy.

Liquid chromatography-mass spectrometry (LC-MS), particularly with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analyzers, is a highly effective method for identifying compounds like this compound in complex mixtures. researchgate.netjrespharm.com The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule, complementing the data obtained from NMR spectroscopy. researchgate.net For instance, LC-Q-TOF-MS has been used to identify various alkaloids, saponins, and fatty acids in methanol and ethyl acetate (B1210297) extracts of Nigella sativa seeds. jrespharm.com

| Analytical Technique | Purpose in this compound Research | Key Findings/Application |

| Column Chromatography | Initial separation of crude extract | Isolation of alkaloid fractions from Nigella sativa seed extract. mdpi.com |

| Thin-Layer Chromatography (TLC) | Monitoring separation and identifying fractions | Visualization of separated compounds and selection of this compound-rich fractions. mdpi.comphytojournal.com |

| High-Performance Liquid Chromatography (HPLC) | Final purification and purity assessment | Quantification of this compound and ensuring the absence of impurities. sci-hub.seresearchgate.net |

| ¹H NMR Spectroscopy | Elucidation of the proton framework | Provides data on the chemical environment and connectivity of hydrogen atoms. scielo.brresearchgate.net |

| ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton | Provides data on the types of carbon atoms present in the molecule. scielo.brscielo.br |

| Mass Spectrometry (MS) | Determination of molecular weight and formula | Provides precise molecular weight and elemental composition of this compound. scielo.brjrespharm.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Spectroscopic methods are indispensable tools for the elucidation of the structural features of chemical compounds. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable insights into the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy:

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. scirp.org The FT-IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds. ijarbs.com For this compound and related compounds from Nigella sativa, FT-IR analysis helps in identifying key structural components. researchgate.net

Analysis of Nigella sativa extracts containing this compound reveals several key peaks. For instance, strong and sharp peaks in the regions of 2928 cm⁻¹ and 2869 cm⁻¹ are indicative of the C-H stretching of aliphatic groups, such as methyl and isopropyl substituents. researchgate.net A significant peak around 1635 cm⁻¹ can be attributed to the C=O stretching, a common feature in many organic molecules. researchgate.net The presence of aromatic C=C structures is often indicated by a peak around 1600 cm⁻¹. scirp.org These spectral fingerprints are crucial for the initial characterization and confirmation of the presence of specific functional groups within the isolated compound. ijarbs.com

Interactive Table: Key IR Spectral Data for Compounds in Nigella Sativa Extracts

| Wavenumber (cm⁻¹) | Functional Group | Significance |

| 2928 and 2869 | C-H (aliphatic) | Indicates the presence of methyl and isopropyl groups. researchgate.net |

| 1635 | C=O (carbonyl) | Suggests the presence of a carbonyl moiety. researchgate.net |

| 1600 | C=C (aromatic) | Points to an aromatic ring structure. scirp.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and double bonds. spectroscopyworld.com The UV-Vis spectrum of an extract containing this compound can show maximum absorbance at specific wavelengths, which aids in its quantification and characterization. researchgate.netmdpi.com

Studies on Nigella sativa extracts have shown that the maximum absorbance is often observed around 265 nm. researchgate.net This technique, coupled with chemometrics, can be used to differentiate between various components in a complex mixture. mdpi.com While UV-Vis spectroscopy may not be selective enough to identify individual micropollutants in a complex sample without chromatographic separation, it serves as a valuable tool for monitoring changes in the chemical composition of an extract. spectroscopyworld.com

Emerging Extraction Technologies for this compound from Natural Sources

The efficient extraction of this compound from Nigella sativa seeds is crucial for its subsequent study and potential applications. Several modern extraction techniques have emerged as powerful alternatives to conventional methods, offering higher yields and better preservation of the bioactive compounds. amazonaws.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) has become a preferred method for the extraction of natural products. thescipub.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.gov By precisely controlling temperature and pressure, the solvating power of the supercritical fluid can be manipulated, allowing for the selective extraction of different compounds. thescipub.com

In the context of Nigella sativa, SFE has been successfully employed to extract its oil, which contains this compound. nih.govencyclopedia.pub The process typically involves passing supercritical CO₂ through ground seeds, with the extracted compounds being collected in a cold trap. nih.gov Optimized conditions for SFE of Nigella sativa oil have been reported at pressures around 100-400 bar and temperatures around 40-50°C. thescipub.comnih.govgoogle.com For instance, one study achieved a high yield of 31.7% at 100 bar and 508°C. nih.govencyclopedia.pub Another set of optimal conditions reported were a pressure of 400 bar and a temperature of 40°C. thescipub.com

Interactive Table: Supercritical Fluid Extraction Parameters for Nigella Sativa

| Parameter | Value | Reference |

| Pressure | 100 - 600 bar | amazonaws.comnih.govencyclopedia.pub |

| Temperature | 40 - 508 °C | amazonaws.comthescipub.comnih.govencyclopedia.pub |

| Solvent | Supercritical CO₂ | nih.gov |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is another innovative technique that utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. encyclopedia.pubmdpi.com This method has been applied to extract essential oils from Nigella sativa seeds. dntb.gov.ua

In a typical MAE process, ground seeds are soaked in a solvent, such as water, and then subjected to microwave irradiation for a specific duration and power. amazonaws.comencyclopedia.pubmdpi.com For example, a study using a domestic microwave oven at a frequency of 2450 MHz and a power of 450 W for 30 minutes reported an essential oil yield of 0.33%. encyclopedia.pubmdpi.com

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to create cavitation bubbles in the solvent. researchgate.net The collapse of these bubbles near the plant cell walls facilitates the release of intracellular compounds, enhancing the extraction efficiency. researchgate.net This method has been effectively used for the extraction of phenolic compounds and oils from Nigella sativa seeds. mdpi.comnih.gov

The optimization of UAE involves considering factors such as temperature, time, and solvent concentration. mdpi.com One study determined the optimal conditions for extracting phenolic compounds to be an ethanol (B145695) concentration of 59.1%, an extraction temperature of 44.6°C, and an extraction time of 32.5 minutes. mdpi.com Another study optimized UAE for oil extraction and found the best conditions to be a solvent concentration of 42.82 mL/5 g of sample, an extraction temperature of 69.09°C, and an extraction time of 86.60 minutes, resulting in a yield of 34.53%. researchgate.net UAE is recognized for its ability to improve extraction yields and preserve heat-sensitive compounds due to the use of lower temperatures. researchgate.net

Interactive Table: Ultrasound-Assisted Extraction Parameters for Nigella Sativa

| Parameter | Optimal Value | Reference |

| For Phenolic Compounds | ||

| Ethanol Concentration | 59.1% | mdpi.com |

| Temperature | 44.6 °C | mdpi.com |

| Time | 32.5 min | mdpi.com |

| For Oil | ||

| Solvent Concentration | 42.82 mL/5 g | researchgate.net |

| Temperature | 69.09 °C | researchgate.net |

| Time | 86.60 min | researchgate.net |

Synthetic Strategies for Nigellidine and Indazole Analogs

Total Synthesis of Nigellidine

The total synthesis of this compound has been a significant achievement, demonstrating the power of modern synthetic methodologies. Key strategies have focused on the efficient construction of the core indazole structure and the subsequent elaboration to the final natural product.

Palladium-Catalyzed C-H Arylation Protocols

A pivotal breakthrough in the synthesis of this compound was the development of a robust protocol for the palladium(II)-catalyzed C-3 arylation of (1H)-indazoles. rsc.orgrsc.org This reaction directly addresses the challenge of functionalizing the C-3 position of the indazole ring, which is known for its poor reactivity. rsc.orgresearchgate.net Researchers discovered that a Pd(II)/Phenanthroline catalyst system could effectively couple indazoles with aryl iodides or bromides without the need for silver additives, which are often used as halide scavengers. rsc.org The choice of solvent, such as toluene, chlorobenzene, trifluoromethylbenzene, or mesitylene, proved crucial for achieving high selectivity and reactivity. rsc.orgrsc.org This C-H activation strategy provides a highly convergent route to the this compound scaffold, significantly streamlining the synthetic sequence. rsc.orgnih.gov

The optimized conditions for this key C-3 arylation step are detailed in the table below.

| Parameter | Condition |

| Catalyst | Pd(OAc)2 |

| Ligand | Phenanthroline (Phen) |

| Reactants | (1H)-indazole, Aryl Iodide/Bromide |

| Solvent | Toluene, Chlorobenzene, etc. |

| Additive | None (Ag-free) |

Convergent Synthesis Approaches and Key Step Optimization

The development of the C-3 arylation protocol enabled a highly convergent synthesis of this compound. nih.gov A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then joined together in the later stages of the synthesis. This strategy is often more efficient than a linear synthesis where the molecule is built step-by-step.

Enantioselective Synthesis Methodologies (e.g., Nigelladine A)

While the initial total synthesis produced a racemic mixture of this compound, subsequent efforts have focused on enantioselective methods to produce specific stereoisomers, such as Nigelladine A. An enantioselective total synthesis of Nigelladine A was achieved, highlighting a late-stage C-H oxidation strategy. nih.govnih.gov

Semi-Synthetic Derivatization of this compound

Beyond total synthesis, the semi-synthetic modification of this compound provides a valuable avenue for producing novel derivatives and exploring their properties. This involves using the natural product as a starting material and chemically altering its structure.

Synthesis of Sulfated Indazole Alkaloid Derivatives (e.g., this compound-4-O-sulfite)

Research has led to the isolation and characterization of this compound-4-O-sulfite, the first naturally occurring sulfated indazole alkaloid, from the seeds of Nigella sativa. nih.gov The structure of this compound was confirmed through NMR, mass spectrometry, and X-ray crystallography. nih.gov It has been hypothesized that this compound-4-O-sulfite may be the true natural product, with this compound being formed via the hydrolysis of the sulfate (B86663) group during the isolation process. nih.govresearchgate.net The discovery of this sulfated derivative opens up possibilities for the semi-synthesis of other sulfated analogs to investigate the role of the sulfate group. nih.gov

Structural Modification for Analog Generation

The core structure of this compound serves as a template for the generation of a wide range of analogs. researchgate.net The palladium-catalyzed C-3 arylation protocol is not only a key step in the total synthesis but also a versatile tool for creating structural diversity. rsc.orgrsc.org By varying the aryl halide coupling partner, a multitude of C-3 substituted indazole derivatives can be synthesized. rsc.org This allows for the systematic exploration of structure-activity relationships. Furthermore, the functional groups on the indazole ring itself can be modified to produce further analogs. nih.gov For instance, different protecting groups can be employed, and the alkyl chains attached to the nitrogen atoms can be altered. nih.gov These structural modifications are crucial for developing a deeper understanding of the chemical and biological properties of this class of alkaloids.

Chemical Synthesis of Indazole-Based Scaffolds for this compound Research

The synthesis of the indazole core is a critical aspect of this compound research, enabling access to the natural product and a wide array of its analogs for further investigation. The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Various synthetic methodologies have been developed to construct this key structural motif, often involving cyclization reactions of appropriately substituted benzene (B151609) derivatives.

One of the foundational approaches to synthesizing the indazole core of this compound involves the use of ortho-toluidine derivatives. A significant synthesis was reported that commences with the diazotization of 2-methyl-3-nitroaniline. This reaction, followed by an intramolecular cyclization, successfully forms the 7-methyl-4-nitro-1H-indazole intermediate. This particular intermediate is crucial as it sets the stage for the subsequent introduction of the side chain and other functional groups necessary to complete the total synthesis of this compound. The nitro group at the 4-position is particularly important for further chemical modifications.

Another prominent strategy for the construction of indazole scaffolds is the Davis-Beirut reaction. This method provides a straightforward pathway to synthesize 2H-indazoles, which can then be converted to their 1H-indazole isomers, the latter being the structural form found in this compound. The reaction typically involves the condensation of an ortho-substituted aniline (B41778) with an aldehyde, followed by an oxidative cyclization step. This methodology has been explored for its potential to generate a library of indazole analogs for structure-activity relationship (SAR) studies.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of functionalized indazoles. Reactions such as the Suzuki and Heck couplings allow for the introduction of various substituents onto the indazole core, providing a versatile route to a diverse range of this compound analogs. For instance, a pre-formed indazole nucleus can be functionalized at different positions, enabling the exploration of the chemical space around the this compound scaffold. This approach is particularly valuable for optimizing the biological activity and pharmacokinetic properties of potential drug candidates.

The table below summarizes some of the key synthetic strategies employed in the construction of indazole-based scaffolds for this compound research, highlighting the starting materials, key intermediates, and the type of reaction involved.

| Synthetic Strategy | Starting Material | Key Intermediate | Reaction Type |

| Intramolecular Cyclization | 2-methyl-3-nitroaniline | 7-methyl-4-nitro-1H-indazole | Diazotization, Cyclization |

| Davis-Beirut Reaction | Ortho-substituted aniline and aldehyde | 2H-indazole | Condensation, Oxidative Cyclization |

| Palladium-Catalyzed Cross-Coupling | Pre-formed indazole | Functionalized indazole | Suzuki or Heck Coupling |

The development of these synthetic routes is not only crucial for the total synthesis of this compound itself but also for the creation of novel derivatives. By modifying the substituents on the indazole ring, researchers can systematically investigate the structural requirements for the biological activity of this compound, paving the way for the design of new and more potent therapeutic agents. The versatility and efficiency of these synthetic strategies continue to drive the exploration of the chemical and biological properties of this fascinating class of compounds.

Mechanistic Investigations of Nigellidine S Biological Activities Preclinical/in Vitro Focus

Cellular Signaling Pathway Modulation

Nigellidine has been investigated for its capacity to interfere with critical cellular signaling pathways, particularly those central to inflammation and programmed cell death. These investigations, predominantly computational, suggest a significant modulatory role.

Tumor Necrosis Factor (TNF) is a pivotal cytokine in initiating inflammatory cascades. mdpi.comnih.gov Its binding to specific receptors, TNFR1 and TNFR2, triggers signaling pathways that can lead to the production of other inflammatory mediators. nih.gov Bioinformatics studies suggest that this compound may significantly block TNF-induced inflammatory signaling. researchgate.netnih.gov This inhibitory potential is attributed to its direct interaction with TNF receptors, which could prevent the cytokine from binding and initiating the downstream inflammatory response. researchgate.netresearchgate.net The proposed mechanism involves this compound's ability to interfere with the TNF-FasL (Fas ligand) interaction, a critical step in TNF-related apoptosis and inflammation. nih.govtandfonline.com

The Fas receptor (Fas), a member of the TNF receptor superfamily, is a key mediator of programmed cell death, or apoptosis. researchgate.netnih.gov When its ligand, FasL, binds to it, a death-inducing signaling complex (DISC) is formed, leading to the activation of caspases and subsequent cellular demolition. nih.gov Molecular docking studies have explored the interaction between this compound and the Fas signaling pathway. These computational models indicate that this compound can bind to and block the Fas dimer. researchgate.netnih.gov This action is predicted to disrupt the Fas-induced apoptotic death-signaling cascade. nih.gov The binding energy calculated for this interaction suggests a strong affinity, potentially making this compound an effective modulator of this apoptotic pathway. researchgate.net

Interleukins, such as IL-1 and IL-6, are cytokines that play a crucial role in the immune response and inflammation, signaling through their respective receptors, IL1R and IL6R. nih.govnih.govguidetopharmacology.org An overactive signaling of these receptors can lead to a "cytokine storm." nih.gov Molecular docking analyses have shown that this compound has an affinity for the IL1R. researchgate.netnih.gov This suggests that this compound could potentially inhibit the IL1R-IL6R signaling axis, thereby demonstrating anti-inflammatory and immunomodulatory activities. researchgate.netnih.gov The binding energy for the interaction with IL1R has been calculated, indicating a notable potential for interaction. nih.gov

Molecular Interactions with Pathogen and Host Proteins

Computational screening has identified this compound as a candidate for interacting with key proteins from both pathogens and the human host, highlighting its potential role in infectious and inflammatory diseases.

In the context of viral infections, particularly SARS-CoV-2, viral proteins are crucial for replication and pathogenesis. mdpi.com The non-structural protein 3 (nsp3) and the main protease (Mpro or 3CLpro) are essential for the virus's life cycle. nih.govmdpi.com Molecular docking studies have demonstrated that this compound exhibits strong binding affinity to SARS-CoV-2 proteins, including nsp3 and the main protease. researchgate.netresearchgate.netnih.gov The calculated binding energy and inhibition constant for this compound's interaction with nsp3 suggest it could interfere with the protein's function, which is involved in viral replication and transcription. researchgate.netnih.gov Similarly, a strong interaction with the main protease has been reported, indicating a potential to inhibit its enzymatic activity. nih.govmdpi.com

Interactive Data Table: Molecular Docking of this compound with Viral Proteins

| Target Protein | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

| SARS-CoV-2 nsp3 | This compound | -7.61 | 2.66 |

| SARS-CoV-2 Main Protease (MPro) | This compound | -6.38 | - |

| SARS-CoV-2 Nsp2 | This compound | -6.6 | - |

Data sourced from in silico molecular docking studies. researchgate.netnih.gov

Host inflammatory receptors are critical for initiating the immune response. The Tumor Necrosis Factor Receptors 1 (TNFR1) and 2 (TNFR2) are key players in mediating the effects of the pro-inflammatory cytokine TNF-α. nih.gov The binding of TNF-α to these receptors can trigger signaling cascades leading to inflammation or apoptosis. nih.gov In silico studies have shown that this compound has strong binding affinities for both TNFR1 and TNFR2. researchgate.netnih.govtandfonline.com The interaction with these receptors suggests a mechanism by which this compound could block the death signal initiated by TNF, thereby modulating the host's inflammatory response. researchgate.net The binding energies for these interactions have been quantified, highlighting a significant potential for this compound to act as a blocker of these receptors. nih.gov

Interactive Data Table: Molecular Docking of this compound with Host Receptors

| Target Receptor | Ligand | Binding Energy (kcal/mol) |

| Fas Dimer | This compound | -7.41 |

| TNFR1 | This compound | -6.81 |

| TNFR2 | This compound | -5.1 |

| IL1R | This compound | -6.23 |

Data sourced from in silico molecular docking studies. researchgate.netnih.govnih.gov

Inhibition of Bacterial Virulence Factors (e.g., Salmonella typhi OmpF)

This compound, an indazole alkaloid from Nigella sativa, has been identified as a potential inhibitor of bacterial virulence factors, specifically targeting the outer membrane porin F (OmpF) of Salmonella typhi. discoveriesjournals.org The OmpF porin is a crucial surface molecule implicated in the multi-drug resistance of this pathogenic bacterium. discoveriesjournals.org In silico molecular docking studies have been employed to investigate the inhibitory potential of this compound against S. typhi OmpF. discoveriesjournals.org

These computational analyses revealed that this compound exhibits a strong binding affinity for the OmpF protein. The study calculated a binding score of -5.98 kCal/mol for this compound, which was higher than that of the commercially available antibiotics ciprofloxacin (B1669076) and azithromycin. discoveriesjournals.org The interaction involves the formation of covalent and hydrogen bonds within the binding site of the OmpF porin. discoveriesjournals.org This strong interaction suggests a high potency to inhibit the function of the OmpF compound, which is essential for bacterial survival and resistance. discoveriesjournals.org The low calculated inhibitory concentration (kI) further supports its therapeutic potential against Salmonella typhi. discoveriesjournals.org These findings highlight this compound's promise as a natural antagonist to combat antibiotic resistance in S. typhi by targeting key virulence factors. discoveriesjournals.org

Table 1: Molecular Docking Scores against Salmonella typhi OmpF

| Compound | Binding Score (kCal/mol) |

| This compound | -5.98 |

| Nigellicine (B1251354) | -5.52 |

| Azithromycin | Lower than this compound |

| Ciprofloxacin | Lower than this compound |

| This table is interactive. Data derived from in-silico analysis. discoveriesjournals.org |

Enzymatic Activity Modulation

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6)

This compound has been evaluated for its modulatory effects on cytochrome P450 (CYP450) enzymes, which are critical in the metabolism of a vast array of xenobiotics and endogenous compounds. pensoft.netnih.gov In silico and in vitro studies have confirmed that this compound can inhibit certain CYP450 isoforms, including CYP1A2. scispace.com The potential for phytochemicals to inhibit these enzymes is a significant area of research, as co-administration with conventional drugs can lead to clinically important herb-drug interactions. drugbank.com

While specific inhibitory concentration (IC50) values for this compound against CYP1A2 and CYP2D6 are not detailed in the available literature, studies confirm its inhibitory activity. One study explicitly stated that results confirmed CYP1A2 inhibition by this compound. scispace.com Although direct inhibitory data on CYP2D6 by this compound is less explicit, extracts from Nigella sativa, the source of this compound, have been shown to possess inhibitory activity against CYP2D6 in vitro. nih.gov This suggests that constituents of the plant, potentially including this compound, contribute to this effect. Further quantitative analysis is required to fully characterize the inhibitory profile of purified this compound against these key metabolic enzymes.

Table 2: Investigated Cytochrome P450 Isoforms and this compound

| Enzyme Isoform | Reported Interaction with this compound |

| CYP1A2 | Confirmed Inhibition scispace.com |

| CYP2D6 | Investigated; N. sativa extracts show inhibition nih.govscispace.com |

| This table is interactive. |

Effects on Sulfation-Mediated Metabolic Processes

This compound's influence on sulfation, a crucial Phase II metabolic process, has been a subject of preclinical investigation. This pathway, mediated by sulfotransferase (SULT) enzymes, is vital for the detoxification and metabolism of various compounds, including hormones and drugs. tandfonline.comnih.gov

Research utilizing Western blot and enzyme activity analyses on liver tissue has shown that this compound does not significantly impact the expression or activity of key sulfotransferases. tandfonline.comresearchgate.netresearchgate.netresearchgate.net Specifically, it was observed that this compound had no effect on phenol-catalyzing sulfotransferases (like SULT1A1) or steroid-catalyzing sulfotransferases (such as estrogen sulfotransferase, SULT1E1). tandfonline.comresearchgate.netresearchgate.net This indicates that this compound is unlikely to cause adverse metabolic effects through the sulfation pathway. tandfonline.comresearchgate.net The lack of influence on these enzymes suggests that this compound may not interfere with critical metabolic functions such as the regulation of estrogen levels controlled by SULT1E1 or the processing of phenolic compounds by SULT1A1. tandfonline.comnih.govresearchgate.net

Table 3: this compound's Effect on Sulfotransferase Activity

| Enzyme | Type | Effect of this compound |

| Phenol-catalyzing ASTIV (e.g., SULT1A1) | Phase II Metabolic Enzyme | No impact on expression or activity tandfonline.comresearchgate.netresearchgate.net |

| Steroid-catalyzing Estrogen-sulfotransferase (SULT1E1) | Phase II Metabolic Enzyme | No impact on expression or activity tandfonline.comresearchgate.netresearchgate.net |

| This table is interactive. Data based on preclinical liver tissue analysis. |

Structure Activity Relationship Sar Studies and Rational Design

Correlation Between Indazole Ring System and Bioactivity Profiles

The indazole ring, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a relatively rare motif in natural products. scispace.compnrjournal.com Nigellidine, along with the related compounds nigellicine (B1251354) and nigeglanine (B1252215), are among the few naturally occurring alkaloids that possess this specific heterocyclic system. scispace.compnrjournal.com This indazole core is not merely a structural curiosity; it is recognized as a "privileged structure" and a significant pharmacophore in medicinal chemistry, forming the basis for numerous synthetic compounds with a wide array of pharmacological properties. pnrjournal.comresearchgate.net

The biological activity of this compound is largely attributed to this indazole system. researchgate.net The arrangement of nitrogen atoms within the heterocyclic ring allows for specific hydrogen bonding and other non-covalent interactions with the active sites of enzymes and receptors, which is a critical factor in its mechanism of action. researchgate.net The indazole ring is considered an effective bioisostere of more common structures like indole (B1671886) and benzimidazole, enabling it to interact with biological targets typically associated with these other motifs. researchgate.net The presence of this specific pharmacore in this compound has spurred significant interest among synthetic organic chemists to develop methods for its total synthesis, which would allow for more extensive therapeutic evaluation. nih.gov

Design Principles for this compound Analogs with Modified Activities

The rational design of analogs aims to systematically modify a parent compound to enhance desired properties, such as potency or selectivity, while minimizing others. While extensive research on a wide range of this compound analogs is still emerging, the principles for their design are guided by established SAR data. The total synthesis of this compound has been achieved, which is a critical first step that makes the creation of derivatives possible. nih.gov

Design strategies would logically focus on several key areas of the this compound molecule:

Modification of the Indazole Ring: Altering the substitution pattern on the indazole core could significantly impact binding affinity and selectivity. For instance, studies on other indazole-based compounds have shown that adding a chlorine atom at the 3-position of the ring can be optimal for high receptor affinity in certain contexts, highlighting how sensitive this feature is for molecular binding. scispace.com

Alteration of Substituents: The existing groups attached to the indazole and other parts of the this compound scaffold can be modified. Similar approaches have been applied to other compounds from Nigella sativa, such as thymoquinone, where creating derivatives by modifying carbonyl and benzenoid sites resulted in analogs with greater efficacy against cancer cell lines than the parent compound. nih.gov These successes provide a conceptual framework for the potential development of this compound analogs with enhanced bioactivities.

Computational Chemistry in SAR Elucidation

Computational chemistry, or in silico analysis, has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective prediction of how a molecule like this compound will interact with biological targets. semanticscholar.orgnih.gov These methods provide deep insights into the structure-activity relationship at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. pharmacophorejournal.com The strength of this interaction is quantified as a binding affinity or docking score, typically measured in kcal/mol, where a more negative value indicates a stronger and more stable interaction. researcherslinks.com

This compound has been the subject of numerous molecular docking studies against a wide range of protein targets implicated in various diseases. These studies consistently demonstrate its potential to bind effectively to the active sites of key proteins. For example, this compound has shown strong binding affinities for proteins from SARS-CoV-2, the virus responsible for COVID-19, as well as for human inflammatory receptors and plant virus proteins. researcherslinks.comnih.govresearcherslinks.comresearchgate.net In one study, this compound exhibited a higher binding affinity for the Potato Virus X (PVX) replicase and coat protein than the control antiviral drug, Ribavirin. researcherslinks.comresearcherslinks.com

| Target Protein | Organism/Disease | PDB ID | Binding Affinity (kcal/mol) | Ligand Efficiency |

|---|---|---|---|---|

| PVX Replicase | Potato Virus X | - | -8.9 | - |

| PVX Coat Protein | Potato Virus X | - | -8.1 | - |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Breast Cancer | - | -9.8 | - |

| SARS-CoV-2 Nsp2 | COVID-19 | QHD43415_2 | -6.6 | -0.3 |

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | 6LU7 | -6.38 | -0.29 |

| SARS-CoV-2 Spike Protein | COVID-19 | - | -7.5 | - |

| SARS-CoV-2 Nsp3 | COVID-19 | - | -7.61 | - |

| Human IL-1 Receptor (IL1R) | Inflammation | 1itb | -6.23 | -0.28 |

| Human IL-6 Receptor (IL6R) | Inflammation | 1pm9 | -5.1 | - |

| Fas (death receptor) | Apoptosis | - | -7.41 | - |

Beyond simply predicting binding energy, computational models can elucidate the specific non-covalent interactions between a ligand and the amino acid residues within the target's binding pocket. These interactions, which include hydrogen bonds and hydrophobic interactions, are critical for the stability of the ligand-receptor complex. semanticscholar.org

Studies on this compound have identified key amino acid interactions that anchor it within the active sites of various proteins.

SARS-CoV-2 Nsp2: this compound was found to form bonds with the amino acid CYS240 in the binding pocket of this nonstructural protein. nih.govresearchgate.net

SARS-CoV-2 Main Protease (Mpro): Docking simulations have repeatedly suggested that this compound is a potent inhibitor of Mpro, a crucial enzyme for viral replication. ugm.ac.id

Human Inflammatory Receptors: this compound effectively blocks the active sites of IL1R. researchgate.net It also shows strong affinity for Tumor Necrosis Factor Receptor 1 (TNFR1), with a binding energy of -6.81 kcal/mol. researchgate.net

Understanding these precise interactions is fundamental to SAR, as it explains why the molecule binds and provides a roadmap for designing analogs that can form even stronger or more selective interactions.

A promising drug candidate must not only bind to its target effectively but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools like SwissADME can predict these properties before costly and time-consuming laboratory experiments are conducted. pharmacophorejournal.com

Studies predict that this compound has a favorable drug-like profile. It generally adheres to Lipinski's rule of five, a set of guidelines used to evaluate the potential for a chemical compound to be an orally active drug in humans. researcherslinks.comresearcherslinks.com Predictions indicate that this compound has high gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB), suggesting good bioavailability. researcherslinks.comresearcherslinks.com However, some in silico analyses also predict that this compound may inhibit key cytochrome P450 enzymes (CYP1A2 and CYP2D6), which could lead to potential drug-drug interactions. researcherslinks.comresearcherslinks.com

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | <500 g/mol | Adheres to Lipinski's rule, favorable for absorption. researcherslinks.comresearcherslinks.com |

| MLogP | 2.39 | Measure of lipophilicity, within a favorable range for drug-likeness. semanticscholar.org |

| Water Solubility (LogS) | -3.95 (Soluble) | Adequate solubility for absorption and distribution. semanticscholar.org |

| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral bioavailability. researcherslinks.comresearcherslinks.com |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential to act on targets within the central nervous system. researcherslinks.comresearcherslinks.com |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. researcherslinks.comresearcherslinks.com |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. researcherslinks.comresearcherslinks.com |

| Drug-Likeness | Yes | Follows established rules for potential drug candidates. pharmacophorejournal.comresearcherslinks.comresearcherslinks.com |

Challenges and Future Perspectives in Nigellidine Research

Optimization of Sustainable Sourcing and Production

A primary challenge in nigellidine research is establishing a sustainable and consistent supply chain. The concentration of this compound and other bioactive compounds in Nigella sativa seeds can vary significantly based on geographical origin, cultivation practices, and extraction methods. ijpsjournal.com For instance, organic cultivation has been shown to enhance the phenolic content in the seeds. ijpsjournal.com

The environmental impact of production is another growing concern. ijpsjournal.com While traditional solvent extraction methods are common, they often involve environmentally harmful processes. ijpsjournal.com Sustainable practices, such as mechanical cold-pressing or steam distillation at low temperatures, are being explored to preserve the valuable bioactive compounds while minimizing the ecological footprint. adv-bio.commdpi.com The screw press method, in particular, is gaining attention for its lower energy requirements and non-toxic approach, contributing to environmental preservation and economic viability. mdpi.com Future research should focus on optimizing these green extraction techniques to ensure a high yield of this compound while adhering to sustainable principles.

Advancements in Scalable Synthetic Methodologies

While extraction from natural sources is one avenue, chemical synthesis offers a more controlled and potentially scalable method for producing this compound. The development of efficient and practical synthetic routes is crucial for advancing research and potential commercialization. sygnaturediscovery.com Researchers are exploring various synthetic strategies, including those that are scalable and metal-free. benchchem.comresearchgate.net

The first total syntheses of related alkaloids, nigellicine (B1251354) and nigeglanine (B1252215) hydrobromide, have been achieved, providing a foundation for this compound synthesis. researchgate.net Key steps in these syntheses include ortho-lithiation/acylation and direct amination of an isatin (B1672199) ring system. researchgate.net The development of highly convergent synthetic pathways that allow for modular assembly of simple components is a key goal. harvard.edu Such advancements would not only provide a reliable source of this compound for research but also open avenues for creating structural analogs with potentially enhanced therapeutic properties.

Integrative Research Approaches for Comprehensive Mechanistic Understanding

A deeper understanding of how this compound functions at a molecular level is paramount for its development as a therapeutic agent. This requires a shift from traditional research methods to more integrative approaches.

Multi-Omics Data Integration (e.g., Genomics, Proteomics, Metabolomics)

To gain a holistic view of this compound's biological effects, researchers are turning to multi-omics data integration. nih.govfrontiersin.org This approach combines data from various "omics" fields, such as genomics, proteomics, and metabolomics, to understand the complex interplay of molecules within a biological system. nih.govfrontiersin.org For instance, metabolomics analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has been used to identify numerous metabolites in Nigella sativa seeds, including alkaloids like this compound. researchgate.net

By integrating these datasets, researchers can identify the pathways and networks affected by this compound, offering insights into its mechanism of action. drugtargetreview.comfrontlinegenomics.com This comprehensive approach can help in identifying biomarkers for treatment response and understanding potential off-target effects. drugtargetreview.com

Systems Biology Approaches in this compound Research

Systems biology offers a powerful framework for understanding the complex interactions within biological systems. frontiersin.orgresearchgate.net Instead of studying individual components in isolation, systems biology aims to understand how these components work together as a whole. researchgate.net This approach is particularly relevant for studying the effects of natural products like this compound, which may interact with multiple targets within the body. frontiersin.org

By developing computational models of biological systems, researchers can simulate the effects of this compound and predict its impact on various cellular processes. plos.org This can help in identifying key targets of this compound and understanding the downstream effects of its interaction with these targets. drugtargetreview.com Systems biology can also aid in the design of combination therapies and the prediction of drug response, ultimately leading to more effective and personalized treatments. frontiersin.org

Development of Novel Analytical Platforms for this compound and Metabolites

Accurate and sensitive detection of this compound and its metabolites is crucial for pharmacokinetic studies and for standardizing extracts. ijpsjournal.cominnovationaljournals.com Variability in the concentration of active compounds across different batches of Nigella sativa products poses a significant challenge for ensuring consistent therapeutic efficacy. innovationaljournals.com

Advanced analytical techniques are being employed to address this issue. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared Spectroscopy (FT-IR) have been used to identify the bioactive constituents in Nigella sativa seed extracts. ijarbs.com Furthermore, non-targeted metabolomics analysis using platforms like GC-MS and UPLC-MS has successfully identified a wide range of metabolites, including alkaloids. researchgate.net The development of novel analytical platforms will be essential for quality control and for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. adv-bio.comijpsjournal.cominnovationaljournals.com

Exploration of Synergistic Interactions with Other Bioactive Compounds

Nigella sativa is a rich source of various bioactive compounds, and it is likely that the therapeutic effects observed are not due to a single compound but rather the synergistic interaction of multiple components. nih.govnih.gov For example, in silico studies have shown that several phytochemicals from Nigella sativa, including this compound, dithymoquinone, and kaempferol, exhibit promising interactions with viral proteins. nih.gov

Future research should focus on exploring these synergistic interactions. ipindexing.com This could involve studying the combined effects of this compound with other compounds from Nigella sativa, such as thymoquinone, or with conventional drugs. ipindexing.com Understanding these interactions could lead to the development of more potent and effective therapeutic strategies with potentially reduced side effects.

Identification of Undiscovered Preclinical Biological Activities and Targets

This compound, an indazole alkaloid from Nigella sativa seeds, has been the subject of various studies to uncover its pharmacological potential. mdpi.comfrontiersin.org While its exact mechanisms are still under investigation, preclinical research, including in silico and in vitro studies, has identified several promising biological activities and molecular targets that warrant further exploration.

One of the key areas of interest is its anti-inflammatory and immunomodulatory potential. Research suggests that this compound may be more effective than the antiviral drug oseltamivir (B103847) at inhibiting TNF-induced inflammatory signaling and Fas-induced apoptotic death signaling. mdpi.com Its indazole ring system is considered crucial to its biological activity. mdpi.com Furthermore, this compound has demonstrated strong potential in targeting and inhibiting the IL1R–IL6R signaling pathway, which is involved in inflammatory processes. mdpi.com

In the context of infectious diseases, this compound has shown notable potential. Computational studies have highlighted its high affinity for key proteins of the SARS-CoV-2 virus. nih.gov Molecular docking studies have explored its interaction with targets like the main protease (Mpro or 3CLpro) and spike protein of the Omicron variant, showing promising binding affinities. semanticscholar.orgmdpi.com An in vivo study in rats also indicated the anti-SARS-CoV-2 efficacy of this compound. mdpi.com This suggests that this compound could be a candidate for developing antiviral therapies. semanticscholar.orgbiology-journal.org

The antioxidant properties of this compound have also been noted, contributing to its potential as a hepato-reno-protective agent. mdpi.com The core indazole structure of this compound is a scaffold known for a wide range of pharmacological activities, suggesting that its therapeutic applications could be broad. researchgate.net Additionally, some research has pointed towards potential antifungal activity. nih.gov The diverse bioactive compounds found in Nigella sativa, including this compound, are thought to contribute synergistically to its therapeutic effects. researchgate.net Future research is needed to validate these preclinical findings and to fully understand the molecular mechanisms at play. nih.govresearchgate.net

Table 1: Potential Preclinical Biological Activities and Molecular Targets of this compound

| Biological Activity | Potential Molecular Target(s) | Research Approach | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | TNF-induced signaling pathway, IL1R–IL6R | In silico | mdpi.com |

| Anti-apoptotic | Fas-induced apoptotic death signaling | In silico | mdpi.com |

| Antiviral (Anti-SARS-CoV-2) | Main protease (Mpro/3CLpro), Spike protein, RdRp, Nsp2, Nsp3, Nsp15, ACE2 | In silico, In vivo | nih.govsemanticscholar.orgmdpi.com |

| Antioxidant | - | - | mdpi.com |

| Hepato-reno-protective | - | - | mdpi.com |

| Antifungal | - | - | nih.gov |

Development of Environmentally Conscious Chemical Processes

The increasing focus on sustainability in chemical manufacturing has led to the adoption of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. fatfinger.ioepa.gov While the total synthesis of this compound has been achieved, future research must prioritize the development of more environmentally conscious chemical processes for its production.

A reported total synthesis of this compound utilizes a Palladium(II)/Phenanthroline catalyst system for the direct C-3 C–H arylation of an indazole core. nih.gov While this method enables gram-scale synthesis, the reliance on a heavy metal catalyst like palladium presents an environmental concern. nih.govadelaide.edu.au Green chemistry principles encourage the use of catalysts over stoichiometric reagents, but prioritize non-toxic, renewable, and highly efficient catalytic systems. citrefine.com

Future development in this compound synthesis could explore several green chemistry avenues:

Biocatalysis: The use of enzymes as catalysts offers a highly specific and environmentally benign alternative to traditional metal catalysts. adelaide.edu.au Research into enzymes that can perform C-H activation and arylation on indazole scaffolds could lead to a completely biological or chemo-enzymatic synthesis route, operating under mild conditions (lower temperatures and pressures) and reducing toxic waste. adelaide.edu.aucitrefine.com

Green Solvents: The current synthesis methods could be re-evaluated to replace conventional organic solvents with safer, greener alternatives such as water, supercritical fluids, or bio-based solvents. epa.govcitrefine.com

Renewable Feedstocks: The foundational components for this compound synthesis are currently derived from petrochemical sources. nih.govadelaide.edu.au Future biorefineries could potentially produce the necessary indazole and aryl starting materials from renewable biomass, such as agricultural or forestry waste. adelaide.edu.au

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. epa.gov

The use of Nigella sativa extracts in the green synthesis of metallic nanoparticles, such as silver and copper oxide, demonstrates the potential of natural products to act as reducing and stabilizing agents in chemical processes. researchgate.netnih.govijcmas.com This highlights a broader trend towards using bio-based materials to create more sustainable chemical methodologies. researchgate.net Applying similar bio-inspired or bio-hybrid approaches to the synthesis of the this compound molecule itself represents a significant and important future challenge.

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing nigellidine from natural sources?

this compound, a sulfuryl-containing indazole alkaloid, can be isolated using chromatographic techniques (e.g., HPLC or TLC) followed by structural validation via NMR, X-ray crystallography, or mass spectrometry. Purity should be confirmed via HPLC with ≥95% purity thresholds. For novel compounds, elemental analysis and spectroscopic data must align with proposed structures .

Q. How can researchers assess the preliminary bioactivity of this compound in vitro?

Begin with cell-based assays targeting specific pathways (e.g., antiviral or anti-inflammatory activity). For SARS-CoV-2, use viral load reduction assays in Vero E6 cells. For antioxidant properties, measure MDA (malondialdehyde) levels in oxidative stress models. Always include positive controls (e.g., thymoquinone for antiviral comparisons) and validate via dose-response curves .

Q. What are the key pharmacokinetic parameters to evaluate for this compound in preclinical studies?

Measure bioavailability through serum concentration-time profiles (AUC, Cmax, Tmax), tissue distribution (e.g., liver/kidney), and metabolic stability using LC-MS/MS. Note that this compound’s sulfuryl group may enhance solubility and phase II metabolism via sulfotransferases (SULTs), requiring enzyme activity assays .

Advanced Research Questions

Q. How should molecular docking studies with this compound be designed to validate its interaction with SARS-CoV-2 proteins?

Use AutoDock4 or PatchDock with flexible side-chain settings for receptors. Retrieve protein structures (e.g., 6LU7 for M<sup>pro</sup>) from PDB. Set grid parameters to cover active sites (e.g., THR943/LYS945 for N-terminal protease). Validate docking poses via binding energy (ΔG ≤ -5 kcal/mol), ligand efficiency (≤ -0.2), and ACE values (e.g., -356.72 for M<sup>pro</sup>). Cross-validate with MD simulations or mutagenesis studies .

Q. What strategies resolve contradictions between computational docking predictions and in vivo efficacy data for this compound?

Discrepancies may arise from solvation effects or off-target interactions. Perform binding kinetics assays (e.g., SPR) to measure Kd and residence time. In parallel, use gene knockout models (e.g., SULT-deficient mice) to assess metabolic interference. Compare in silico results with crystallographic data if available .

Q. How can researchers optimize experimental models to evaluate this compound’s immunomodulatory effects against cytokine storms?

Use LPS-induced septic shock models in Wistar rats, measuring TNF-α, IL-6, and IL-1β via ELISA. For specificity, pretreat with this compound and compare with receptor-blocking antibodies (e.g., anti-TNFR1). Include histopathology of lung/kidney tissues to assess organ protection. Dose-response studies should align with human equivalent doses (HED) calculated via allometric scaling .

Q. What analytical approaches are critical for interpreting this compound’s dual role in phase II metabolism and drug-drug interactions?

Conduct hepatic microsome assays with CYP450 and SULT isoforms. Use LC-MS to identify sulfate conjugates and competitive inhibition assays (e.g., with estradiol for SULT1E1). For clinical relevance, perform pharmacokinetic modeling to predict interactions with co-administered drugs metabolized via SULTs .

Methodological Considerations

Q. How should preclinical studies on this compound adhere to NIH guidelines for reproducibility?

Report animal strain (e.g., female Wistar rats), sample size justification, randomization, and blinding protocols. Include ARRIVE checklist items: detailed dosing (mg/kg), vehicle controls, and statistical methods (e.g., ANOVA with post-hoc tests). Raw data (e.g., Western blot images) must be archived in public repositories .

Q. What statistical methods are appropriate for multi-modal data integration in this compound research?

Use multivariate analysis (e.g., PCA) to correlate docking scores (binding energy), in vitro IC50, and in vivo biomarker levels (ALP, SGOT). For time-series data (e.g., viral load reduction), apply mixed-effects models. Address multiple comparisons via Bonferroni correction .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to viral proteins in infected cells. Complement with siRNA knockdown of putative targets (e.g., NSP2) to assess phenotypic rescue. For human relevance, use organoid models of lung or intestinal epithelium infected with SARS-CoV-2 pseudovirus .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.